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Abstract
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone that plays a pivotal

role in maintaining protein homeostasis. Its involvement in the progression of various diseases,

including cancer and neurodegenerative disorders, has made it an attractive therapeutic target.

While traditional approaches have focused on the ATP-binding site, a new frontier in Hsp70

inhibition has emerged through the discovery of allosteric modulators. These molecules bind to

sites distinct from the active site, offering the potential for greater selectivity and novel

mechanisms of action. This technical guide provides an in-depth overview of the core principles

of allosteric Hsp70 inhibition, focusing on key compounds, experimental methodologies for their

characterization, and a summary of their quantitative data.

The Hsp70 Chaperone Cycle: A Target for Allosteric
Modulation
Hsp70 functions through a dynamic, ATP-dependent cycle that involves a conformational

interplay between its two principal domains: a Nucleotide-Binding Domain (NBD) and a

Substrate-Binding Domain (SBD).[1][2][3] The cycle is tightly regulated by co-chaperones,

including J-domain proteins (Hsp40s) and Nucleotide Exchange Factors (NEFs).[3][4]
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The allosteric mechanism of Hsp70 provides multiple avenues for therapeutic intervention.[1][2]

[5] Allosteric inhibitors can trap Hsp70 in a specific conformational state, thereby disrupting its

normal function. For instance, an inhibitor might lock Hsp70 in an ADP-bound state, preventing

the release of substrate proteins and leading to their eventual degradation. This disruption of

the chaperone cycle can have profound effects on cancer cell survival, as these cells are often

highly dependent on Hsp70 for managing proteotoxic stress.

Below is a diagram illustrating the Hsp70 chaperone cycle and the points of allosteric

intervention.
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Hsp70 Chaperone Cycle and Allosteric Inhibition.

Novel Allosteric Inhibitors of Hsp70
Several classes of small molecules have been identified that allosterically inhibit Hsp70. These

compounds bind to various pockets on the chaperone, leading to distinct functional

consequences.

MKT-077 and its Analogs (e.g., YM-01, JG-98): This class of rhodacyanine dyes binds to a

pocket in the NBD, stabilizing the ADP-bound state of Hsp70. This leads to the inhibition of

nucleotide exchange and traps client proteins, ultimately inducing apoptosis in cancer cells.

MKT-077 has an IC50 ranging from 0.35 to 1.2 µM against several human cancer cell lines.

[3]

VER-155008: This adenosine-derived compound is an ATP-competitive inhibitor that binds to

the NBD. Although it competes with ATP, its mechanism is considered allosteric in its

functional consequences, as it locks the NBD in a conformation that prevents communication

with the SBD. It exhibits IC50 values of 0.5 µM for Hsp70.[6]

YK5: A rationally designed small molecule that binds to a novel allosteric pocket in the NBD.

YK5 has been shown to disrupt the interaction between Hsp70 and its co-chaperone HOP,

thereby interfering with the Hsp70-Hsp90 chaperone machinery. It has an IC50 of

approximately 7 µM for inhibiting luciferase refolding in cells.[7]

HS-72: Identified through a chemoproteomic strategy, HS-72 is a selective allosteric inhibitor

of the inducible form of Hsp70 (Hsp70i). It reduces the affinity of Hsp70i for ATP and has

shown efficacy in preclinical cancer models.[8]

Novolactone: A natural product that covalently modifies a conserved residue at the interface

of the NBD and SBD. This modification disrupts interdomain communication, blocking ATP-

induced substrate release.[9]

Quantitative Data for Allosteric Hsp70 Inhibitors
The following tables summarize the available quantitative data for the aforementioned allosteric

inhibitors of Hsp70.
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Table 1: Binding Affinity and Potency of Allosteric Hsp70 Inhibitors

Inhibitor
Target(s
)

Kd Ki IC50 EC50
Assay
Type

Referen
ce(s)

MKT-077
Hsc70,

Mortalin
- -

0.35 - 1.2

µM
-

Cell

Proliferati

on

[3]

VER-

155008

Hsp70,

Hsc70,

Grp78

0.3 µM

(Hsc70)
-

0.5 µM

(Hsp70)
-

Fluoresc

ence

Polarizati

on

[6]

YK5
Cytosolic

Hsp70s
- - ~7 µM -

Luciferas

e

Refolding

(in cell)

[7]

HS-72 Hsp70i - -
Not

specified
-

Not

specified
[8]

Novolact

one

Cytosolic

& ER

Hsp70s

- -
Not

specified
-

Not

specified
[9]

Table 2: Cellular Activity of Allosteric Hsp70 Inhibitors
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Inhibitor Cell Line(s) GI50
Effect on
Client Proteins

Reference(s)

MKT-077
Various cancer

cell lines
-

Destabilization of

p53
[3]

VER-155008
Human breast

and colon cancer
5 - 14 µM

Degradation of

Her2 and Raf-1
[10]

YK5
SKBr3 breast

cancer
Low µM range

Degradation of

HER2, Raf-1, Akt
[11]

HS-72
Breast cancer

models
Not specified

Substrate protein

degradation
[8]

Novolactone Mammalian cells Not specified
Degradation of

Hsp90 clients
[9]

Experimental Protocols for Characterizing Allosteric
Hsp70 Inhibitors
A variety of biochemical and cell-based assays are employed to identify and characterize

allosteric Hsp70 inhibitors. Detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Assay
This assay measures the binding of an inhibitor to Hsp70 by monitoring changes in the

polarization of a fluorescently labeled probe.
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Preparation
Assay Execution Data Analysis

Prepare Reagents:
- Hsp70 Protein

- Fluorescent Probe (e.g., FITC-labeled peptide)
- Assay Buffer

- Test Compounds

Add Hsp70 and Probe to
384-well plate Incubate at RT Add serial dilutions of

Test Compound Incubate at RT Read Fluorescence
Polarization

Plot Polarization vs.
Compound Concentration Calculate IC50/Kd

Preparation
Assay Execution Data Analysis

Prepare Reagents:
- Hsp70 & Hsp40

- ATP
- Assay Buffer

- Test Compounds

Mix Hsp70, Hsp40, and
Test Compound in a 96-well plate Incubate at 37°C Initiate reaction with ATP Incubate at 37°C Stop reaction and

detect inorganic phosphate (Pi)
Plot Pi concentration vs.

Compound Concentration Calculate IC50/Ki

Preparation
Assay Execution Data Analysis

Prepare Reagents:
- Hsp70 Protein

- SYPRO Orange Dye
- Assay Buffer

- Test Compounds

Mix Hsp70, Dye, and
Test Compound in PCR plate

Gradually heat the plate in a
real-time PCR instrument

Measure fluorescence
at each temperature increment

Plot Fluorescence vs.
Temperature

Determine Melting
Temperature (Tm)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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